

# Quantitative Data on Pharmacokinetics and Tissue Distribution

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## Compound Focus: Diclofenac Epolamine

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The table below summarizes core quantitative data from a study comparing dermal patch application to oral administration in a porcine model [1].

Parameter	Dermal Patch (Diclofenac Epolamine 1.3%)	Oral Administration (Diclofenac Sodium 50 mg)
Plasma Cmax	3.5 ng/mL	9640 ng/mL
Muscle Cmax (at application site)	879 ng/mL	1160 ng/mL (in corresponding tissue)
Skin Cmax (at application site)	Sustained, elevated concentrations (skin acts as a depot)	-
Distribution	High concentration only in treated skin and underlying muscle; low concentrations in contralateral untreated areas	Wide tissue distribution throughout the body

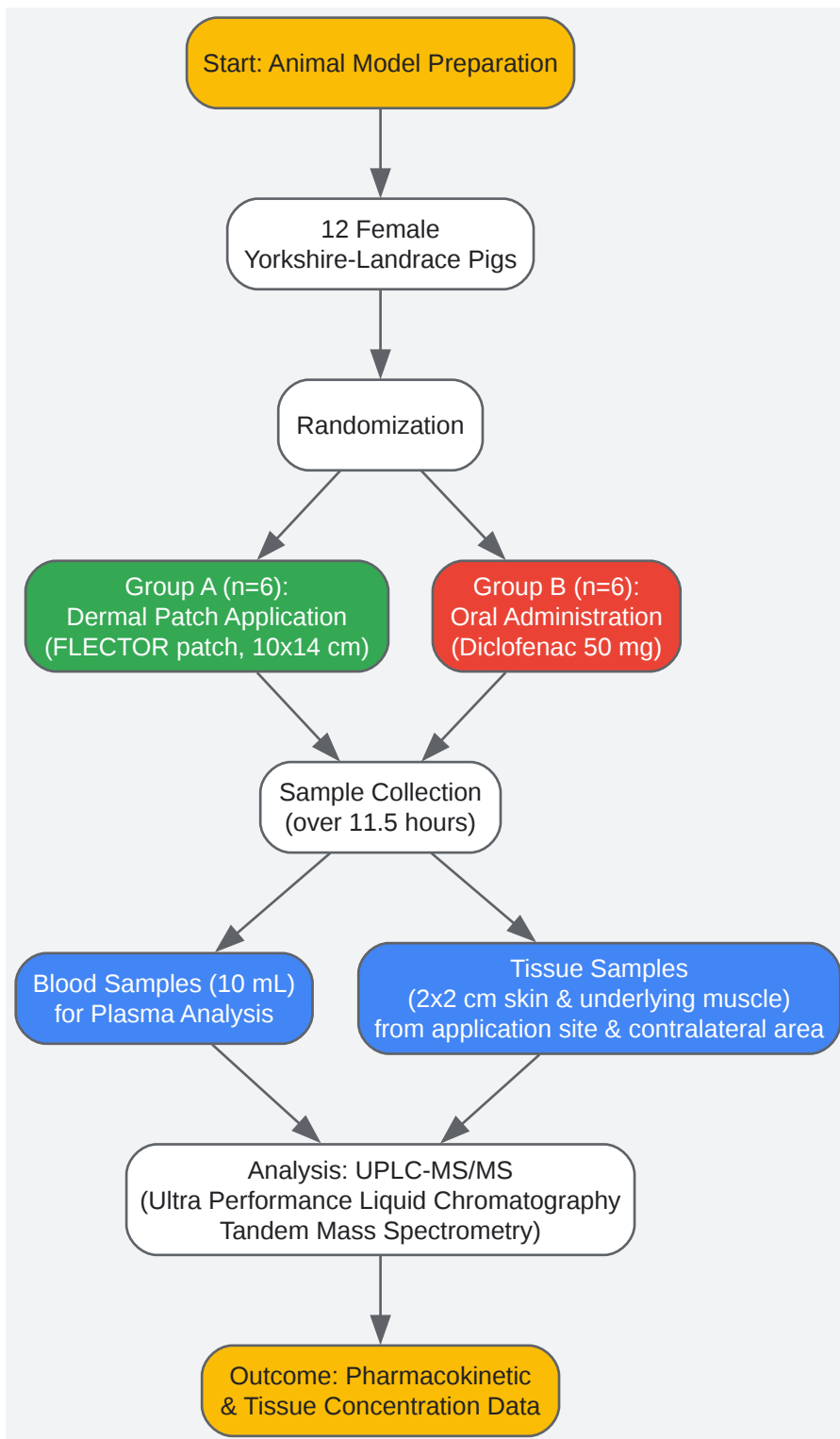
Key findings from this data include:

- Low Systemic Exposure:** Peak plasma concentration after dermal application was over 2,750 times lower than after oral administration.

- **Effective Local Delivery:** Concentration in muscles beneath the patch was comparable to levels achieved via oral route, but with targeted delivery and minimal distribution to other tissues.
- **Skin as a Drug Depot:** The skin holds a reservoir of the drug, providing sustained release to underlying tissues.

## Detailed Experimental Protocol

The quantitative data in the previous section was generated using the following rigorous experimental methodology [1].



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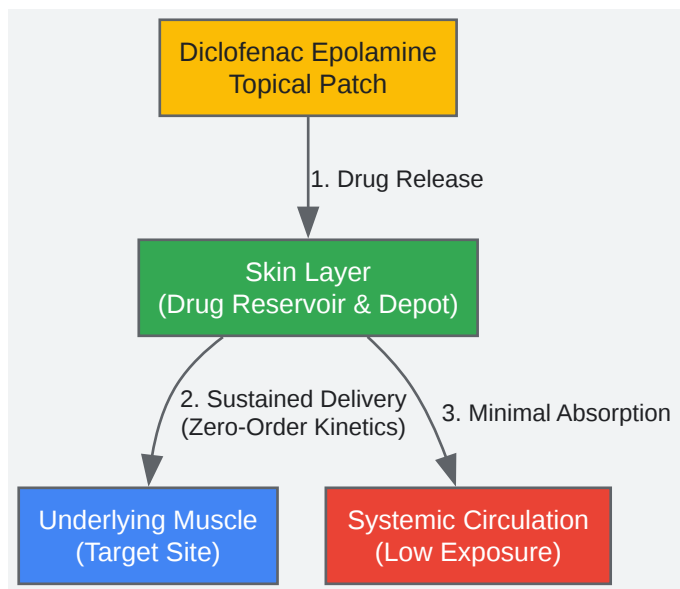
Experimental workflow for **diclofenac epolamine** pharmacokinetic study

### Key Methodological Details:

- **Animal Model:** Yorkshire-Landrace pigs were used due to skin structure similarities to humans.
- **Formulations:** FLECTOR patch (1.3% **diclofenac epolamine**, 10x14 cm) versus single 50 mg oral dose of Voltaren.
- **Sample Collection:** Blood, skin, and underlying muscle samples collected for 11.5 hours.
- **Analytical Method:** Validated ultra performance liquid chromatography tandem mass spectrometric (UPLC-MS/MS) methods for precise quantification.

## Mechanism of Local Tissue Distribution

The patch achieves its targeted effect through a specific mechanism where the skin acts as a reservoir and gatekeeper for the drug [1].



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*Mechanism of **diclofenac epolamine** distribution from topical patch*

This distribution pathway explains the high local and low systemic drug concentrations, which underpin the therapeutic benefits of the topical formulation.

## Clinical Correlation and Relevance

Supporting data from human studies confirms clinical relevance:

- **Low Systemic Exposure in Humans:** Pediatric clinical trial showed mean plasma concentrations of 1.83 ng/mL (ages 6-11) and 1.46 ng/mL (ages 12-16), consistent with low systemic absorption [2].
- **Human Pharmacokinetics:** Diclofenac is metabolized in the liver primarily by CYP2C9 to 4'-hydroxy-diclofenac and glucuronidated by UGT2B7 [3]. The short 1-2 hour plasma half-life of oral diclofenac makes sustained release from topical skin depot particularly advantageous [3].

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## References

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2. Safety and Efficacy of the FLECTOR (Diclofenac ... [link.springer.com]
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